molecular formula C10H14O B14570642 3-(1-Methylcyclopropyl)cyclohex-2-en-1-one CAS No. 61765-54-6

3-(1-Methylcyclopropyl)cyclohex-2-en-1-one

Cat. No.: B14570642
CAS No.: 61765-54-6
M. Wt: 150.22 g/mol
InChI Key: HFGJGLXNMSXRIG-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and a methylcyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)cyclohex-2-en-1-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for cyclohexenones, including this compound, often involve catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of various adducts . The compound’s ketone group can also undergo nucleophilic attack, resulting in the formation of alcohols or other derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylcyclopropyl)cyclohex-2-en-1-one is unique due to the presence of the methylcyclopropyl substituent, which imparts distinct chemical properties and reactivity compared to other cyclohexenones. This structural feature can influence the compound’s behavior in various chemical reactions and its applications in different fields.

Properties

CAS No.

61765-54-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-(1-methylcyclopropyl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-10(5-6-10)8-3-2-4-9(11)7-8/h7H,2-6H2,1H3

InChI Key

HFGJGLXNMSXRIG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=O)CCC2

Origin of Product

United States

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